molecular formula C16H22N2O5 B2932499 N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396872-92-6

N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2932499
CAS No.: 1396872-92-6
M. Wt: 322.361
InChI Key: DHYQTUCBWLWCLY-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1396872-92-6) is a chemical compound with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol . This compound features a 3-oxa-8-azabicyclo[3.2.1]octane scaffold linked to a 3,4,5-trimethoxyphenyl group, a structural motif of significant interest in medicinal chemistry. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in bioactive molecules and is extensively studied in the context of anticancer agent development . For instance, this particular subunit is present in compounds like combretastatin A-4 (CA-4) and its analogues, which are potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells . Researchers are therefore exploring derivatives containing this group, including those with modified bridging structures, for their potential to inhibit β-tubulin polymerisation and induce apoptosis in cancer cell lines such as MDA-MB-231 breast cancer cells . The 3-oxa-8-azabicyclo[3.2.1]octane core itself is a bridged heterocyclic structure that is a focus of synthetic chemistry efforts for the development of novel ligands and pharmacological tools . This specific compound is offered for research purposes and is available from multiple chemical suppliers in quantities ranging from 1mg to 75mg . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-20-13-6-10(7-14(21-2)15(13)22-3)17-16(19)18-11-4-5-12(18)9-23-8-11/h6-7,11-12H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQTUCBWLWCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-oxa-8-azabicyclo[3.2.1]octane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in cell proliferation. For example, it may inhibit protein kinase B (Akt) activation, leading to reduced tumor cell growth . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and pharmacological differences between the target compound and analogs:

Compound Name Structural Features Molecular Weight Pharmacological Notes References
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (Target) 3-oxa bridge; 8-carboxamide linked to 3,4,5-trimethoxyphenyl ~336 (inferred) Enhanced solubility due to 3-oxa; trimethoxyphenyl may confer tubulin-binding activity.
3-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]octane No 3-oxa or carboxamide; phenyl directly attached to bicyclo 277.36 Likely reduced solubility; simpler structure may limit binding specificity.
(1R,5S)-N-(3,5-Dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(methylthio) substituent; 3,5-dimethoxyphenyl carboxamide 336.5 Methylthio increases lipophilicity; fewer methoxy groups may reduce tubulin affinity.
Benzimidazole carboxamide derivative (e.g., ) Benzimidazole ring replaces phenyl; methyl group on bicyclo N/A Benzimidazole may shift activity toward kinase inhibition or DNA interaction.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () Acetamide linkage; benzothiazole and trimethoxyphenyl N/A Trifluoromethyl enhances metabolic stability; benzothiazole may improve selectivity.

Key Pharmacological Insights

  • Trimethoxyphenyl Group : Present in the target compound and analogs, this moiety is associated with tubulin polymerization inhibition in preclinical studies . However, the absence of this group in ’s 3,5-dimethoxyphenyl analog may reduce potency against microtubules.
  • 3-Oxa Bridge: Unique to the target compound, this feature likely improves solubility compared to the non-oxa analog in , which has a molecular weight of 277.36 and lacks polar oxygen .
  • Methylthio vs.

Biological Activity

N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest due to its unique bicyclic structure and potential biological activities. This article examines its pharmacological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₃
Molecular Weight 277.35872 g/mol
CAS Number [insert CAS number]
Boiling Point [insert boiling point]
Melting Point [insert melting point]

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dopamine Transporter (DAT) : Similar compounds have shown significant interaction with the DAT, suggesting potential applications in treating dopamine-related disorders such as addiction and Parkinson's disease .
  • Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting specific viral proteins, indicating a possible role in combating viral infections .
  • Neurotransmitter Modulation : The trimethoxyphenyl moiety may enhance binding affinity to neurotransmitter receptors, potentially affecting mood and cognition.

Biological Activity Studies

Recent studies have explored the biological activity of related compounds and their implications for therapeutic use:

Case Study 1: Dopamine Transporter Inhibition

A study on tropane analogues demonstrated that modifications to the azabicyclo structure influenced binding potency at the DAT. The introduction of hydroxyl groups improved stimulant activity but reduced overall binding affinity, indicating a complex relationship between structure and function .

Case Study 2: Antiviral Efficacy

Research on similar bicyclic compounds revealed promising antiviral effects in human primary monocyte-derived dendritic cells (MDDCs). These findings support the therapeutic potential of this compound in treating viral infections like dengue fever by targeting host cell mechanisms essential for viral replication .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameBiological ActivityReference
3-Amino-8-azabicyclo[3.2.1]octaneDAT inhibition
9-(3,4,5-trimethoxyphenyl)-8-oxaAntiviral activity
2-carbomethoxy-3-catecholStimulant effects in rats

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